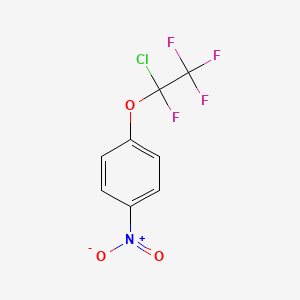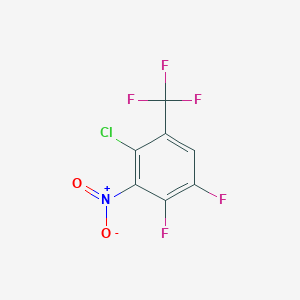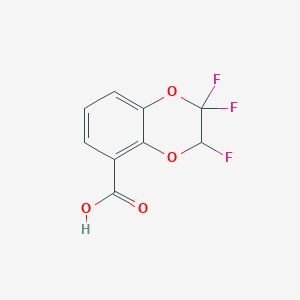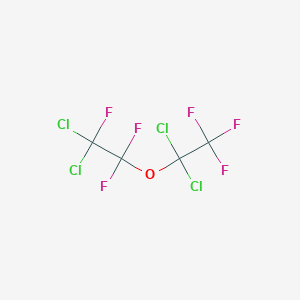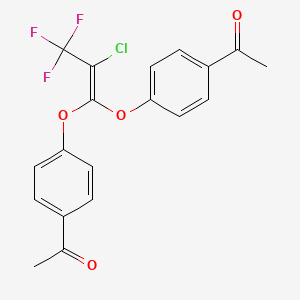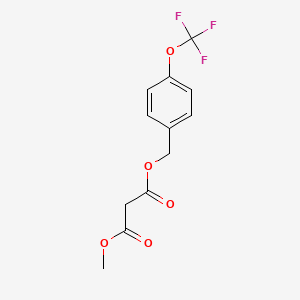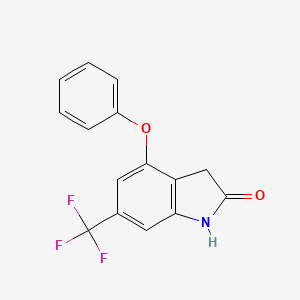
4-Phenoxy-6-(trifluoromethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxy-6-(trifluoromethyl)indolin-2-one, also known as 4-Phenoxy-6-TFMI, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 4-Phenoxy-6-TFMI is a derivative of indole, and has been used as a building block for the synthesis of new molecules and materials. Its unique structure has enabled researchers to explore its potential applications in a wide range of fields, including organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been studied for its potential applications in a variety of scientific research fields. In organic synthesis, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been used as a building block for the synthesis of new molecules and materials. In drug discovery, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been used as a scaffold for the development of novel bioactive compounds. In biochemistry, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been studied for its potential applications in enzyme inhibition and protein-protein interactions.
Wirkmechanismus
The mechanism of action of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI are not fully understood. However, the compound has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in lab experiments is its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression. The main limitation of using 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in lab experiments is that the exact mechanism of action of the compound is not fully understood.
Zukünftige Richtungen
Given the potential applications of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in a variety of scientific research fields, there are numerous potential future directions for research. These include the development of novel compounds based on the 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI scaffold, further studies into the mechanism of action of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI, and the development of new methods for the synthesis of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI. In addition, further studies into the biochemical and physiological effects of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI could lead to new applications for the compound in drug discovery and biochemistry.
Synthesemethoden
The synthesis of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI is a multi-step process. The first step involves the reaction of 3-chloro-2-methylindole with phenylboronic acid, in the presence of a base, to give the intermediate product 4-phenoxy-3-methylindole. This intermediate product is then reacted with trifluoromethyl iodide to give 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI.
Eigenschaften
IUPAC Name |
4-phenoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)9-6-12-11(8-14(20)19-12)13(7-9)21-10-4-2-1-3-5-10/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZNXDTAAYCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2OC3=CC=CC=C3)C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








